molecular formula C14H8N4OS B15246375 4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile CAS No. 950829-79-5

4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B15246375
CAS No.: 950829-79-5
M. Wt: 280.31 g/mol
InChI Key: IJTFYEOWDAQMKE-UHFFFAOYSA-N
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Description

4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method starts with the condensation of appropriate aldehydes with thiourea and malononitrile under basic conditions to form the pyrimidine core. This is followed by cyclization and oxidation steps to introduce the thioxo and oxo functionalities .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile has been studied for various scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the disruption of cell division processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives
  • Pyrimido[2,1-b][1,3]thiazines

Uniqueness

4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. Its structural framework allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

950829-79-5

Molecular Formula

C14H8N4OS

Molecular Weight

280.31 g/mol

IUPAC Name

4-oxo-7-phenyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C14H8N4OS/c15-7-9-6-10(8-4-2-1-3-5-8)16-12-11(9)13(19)18-14(20)17-12/h1-6H,(H2,16,17,18,19,20)

InChI Key

IJTFYEOWDAQMKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C#N)C(=O)NC(=S)N3

Origin of Product

United States

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